molecular formula C15H19NO B2741906 1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one CAS No. 69042-25-7

1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one

Cat. No.: B2741906
CAS No.: 69042-25-7
M. Wt: 229.323
InChI Key: DNNHYPIBLFCZEZ-UHFFFAOYSA-N
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Description

1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one is a bicyclic compound that has garnered interest in various fields of chemistry and biology. This compound is known for its unique structural features, which include a hexahydro-1H-cyclopenta[b]pyridine core with a benzyl group attached. Its conformationally restricted structure makes it a valuable scaffold for the design of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring. This sequence allows for the preparation of the compound in a moderate overall yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the bicyclic ring system.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Mechanism of Action

The mechanism of action of 1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one involves its interaction with specific molecular targets. The conformationally restricted structure allows for selective binding to biological macromolecules, enhancing its potency and selectivity. The compound can act on various pathways, depending on the functional groups introduced during synthesis. For example, derivatives designed as enzyme inhibitors can block the active sites of target enzymes, thereby modulating their activity .

Comparison with Similar Compounds

1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its conformationally restricted structure and the presence of the benzyl group, which can be modified to enhance its biological activity and selectivity.

Properties

IUPAC Name

1-benzyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-9-10-16(14-8-4-7-13(14)15)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNHYPIBLFCZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)N(CCC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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